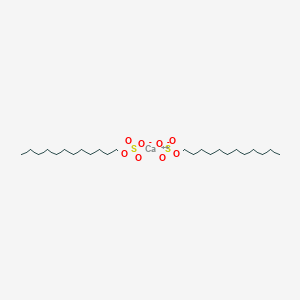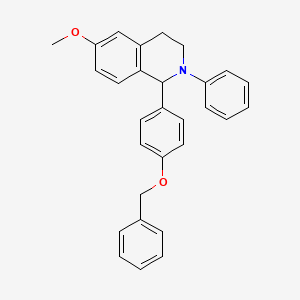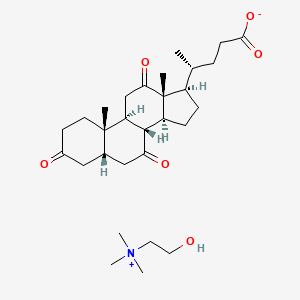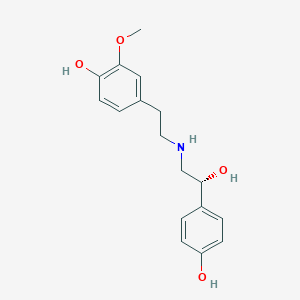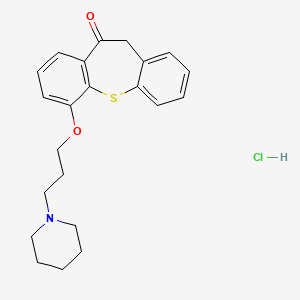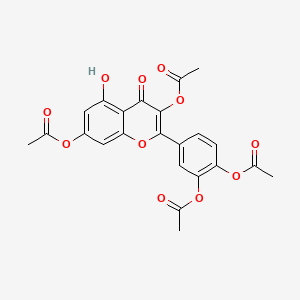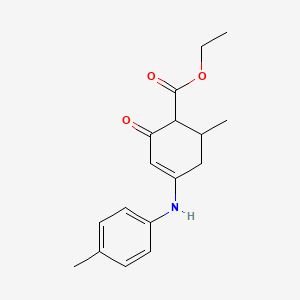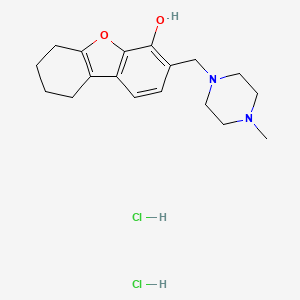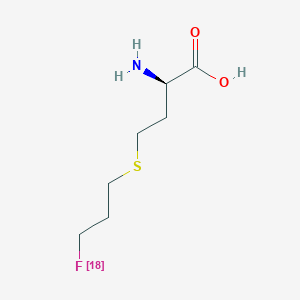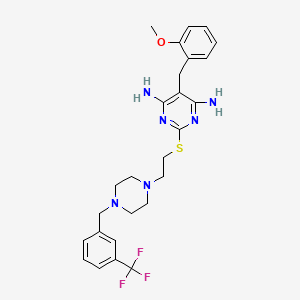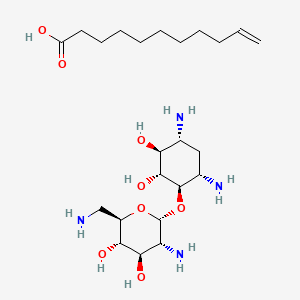
2-((Dimethylamino)methyl)-3-methyl-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Dimethylamino)methyl)-3-methyl-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride is a chemical compound with a unique structure that includes a dimethylamino group and a tetrahydropentalenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-3-methyl-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride typically involves the reaction of a suitable precursor with dimethylamine under controlled conditions. One common method involves the use of a cyclization reaction where the precursor undergoes a series of transformations to form the desired tetrahydropentalenone structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or nickel to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-((Dimethylamino)methyl)-3-methyl-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
2-((Dimethylamino)methyl)-3-methyl-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-((Dimethylamino)methyl)-3-methyl-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A compound with similar dimethylamino functionality but different core structure.
2-Dimethylaminoethyl chloride hydrochloride: Another compound with a dimethylamino group, used as an intermediate in organic synthesis.
Uniqueness
2-((Dimethylamino)methyl)-3-methyl-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride is unique due to its tetrahydropentalenone core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with other similar compounds .
Propiedades
Número CAS |
88364-06-1 |
|---|---|
Fórmula molecular |
C12H20ClNO |
Peso molecular |
229.74 g/mol |
Nombre IUPAC |
2-[(dimethylamino)methyl]-3-methyl-3,4,5,6-tetrahydro-2H-pentalen-1-one;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-8-9-5-4-6-10(9)12(14)11(8)7-13(2)3;/h8,11H,4-7H2,1-3H3;1H |
Clave InChI |
JWBPOZJBFCILTL-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)C2=C1CCC2)CN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


